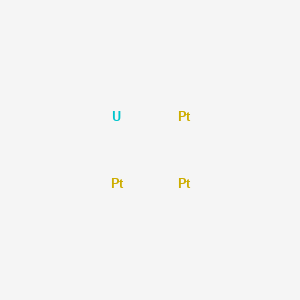
Platinum--uranium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Platinum–uranium (3/1) can be synthesized through several methods:
Direct Fusion: This method involves the direct fusion of pure platinum and uranium components according to stoichiometric calculations.
Reduction of Uranium Dioxide: Another method involves the reduction of uranium dioxide with hydrogen in the presence of platinum.
Industrial Production Methods: While specific industrial production methods for platinum–uranium (3/1) are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The direct fusion method is particularly suitable for large-scale production due to its straightforward approach.
Analyse Des Réactions Chimiques
Types of Reactions: Platinum–uranium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of uranium oxides and platinum oxides.
Reduction: Reduction reactions can occur, especially in the presence of hydrogen, leading to the formation of elemental uranium and platinum.
Substitution: Substitution reactions can occur with other metals or compounds, altering the composition and properties of the original compound.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various metal salts or compounds under controlled conditions.
Major Products Formed:
Oxidation: Uranium oxides (e.g., UO2, U3O8) and platinum oxides.
Reduction: Elemental uranium and platinum.
Substitution: New intermetallic compounds with altered properties.
Applications De Recherche Scientifique
Platinum–uranium (3/1) has several scientific research applications:
Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s unique properties make it a subject of interest for potential biomedical applications, such as in the development of advanced materials for medical devices.
Industry: The compound’s high melting point and density make it suitable for use in high-temperature and high-pressure industrial applications. Its superconducting properties also make it valuable for research in advanced materials and electronics.
Mécanisme D'action
The mechanism by which platinum–uranium (3/1) exerts its effects is primarily related to its superconducting properties. At temperatures below 1 K, the compound exhibits superconductivity due to the presence of heavy fermions (uranium atoms), which contribute to the formation of Cooper pairs and the subsequent superconducting state . The molecular targets and pathways involved in this process are related to the electronic structure and interactions between the platinum and uranium atoms.
Comparaison Avec Des Composés Similaires
- Uranium-rhodium (3/1)
- Uranium-iridium (3/1)
- Uranium-osmium (3/1)
Comparison: Platinum–uranium (3/1) is unique due to its specific combination of platinum and uranium, which results in distinct physical and chemical properties. Compared to similar compounds, platinum–uranium (3/1) has a higher melting point and density, as well as unique superconducting properties at low temperatures . These characteristics make it particularly valuable for research in superconductivity and advanced materials.
Propriétés
Numéro CAS |
12311-92-1 |
|---|---|
Formule moléculaire |
Pt3U |
Poids moléculaire |
823.3 g/mol |
Nom IUPAC |
platinum;uranium |
InChI |
InChI=1S/3Pt.U |
Clé InChI |
YYBWTXHBZRZQRM-UHFFFAOYSA-N |
SMILES canonique |
[Pt].[Pt].[Pt].[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


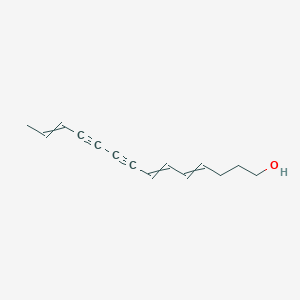
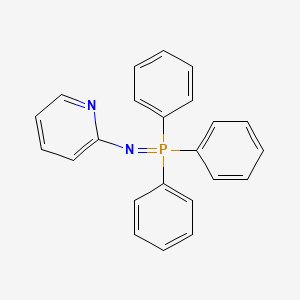
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
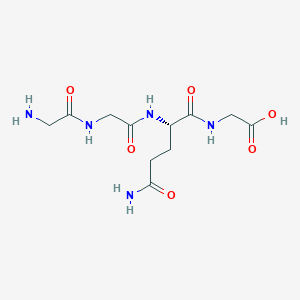
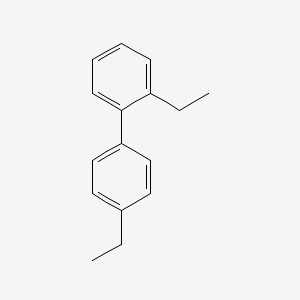

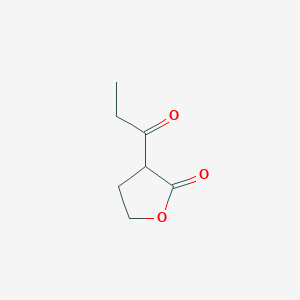
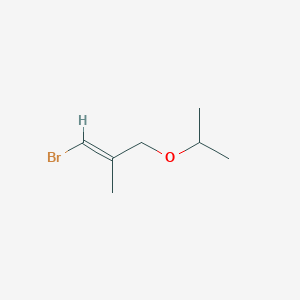
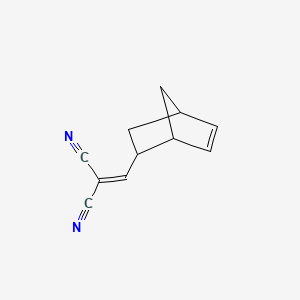
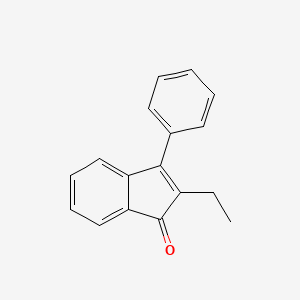

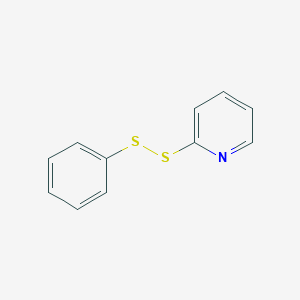
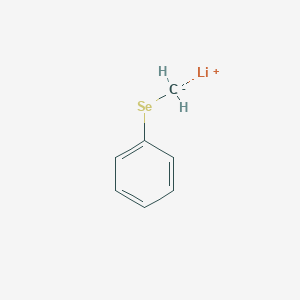
![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
